molecular formula C25H23ClN6O B2406446 [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone CAS No. 1326891-23-9

[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone

Cat. No. B2406446
CAS RN: 1326891-23-9
M. Wt: 458.95
InChI Key: OKLGESOIEFBCEW-UHFFFAOYSA-N
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Description

The compound “[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a piperazinyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of these groups suggests that the compound could have interesting chemical properties .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the piperazinyl group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups .

Scientific Research Applications

Molecular Interaction Studies

The molecular interactions of similar compounds have been extensively studied, particularly their binding with receptors such as the CB1 cannabinoid receptor. For example, one study analyzed the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, focusing on its conformational behavior and interaction with the receptor, which could provide insights into the design of receptor-specific drugs (Shim et al., 2002).

Antimicrobial Activity

Certain pyridine derivatives, including compounds with structural similarities to the one , have been synthesized and tested for their antimicrobial properties. These studies aim to find new treatments for bacterial and fungal infections by exploring the efficacy of novel chemical structures (Patel et al., 2011).

Synthesis and Evaluation of Small Molecule Antagonists

Research has been conducted on the synthesis and evaluation of small molecule antagonists targeting specific receptors, such as the G protein-coupled receptor NPBWR1 (GPR7). These studies contribute to the development of drugs with potential therapeutic applications in treating conditions associated with these receptors (Romero et al., 2012).

Anticancer and Antimicrobial Agent Development

Research efforts have been focused on creating novel heterocyclic compounds that exhibit both anticancer and antimicrobial activities. These compounds are synthesized by incorporating biologically active entities such as oxazole, pyrazoline, and pyridine, and their efficacy is tested against cancer cell lines and microbial pathogens (Katariya et al., 2021).

Structural and Electronic Property Analysis

The structural and electronic properties of anticonvulsant drugs with similar chemical frameworks have been investigated to understand the relationship between the molecular structure and biological activity. These studies involve X-ray diffraction and molecular orbital calculations to elucidate the conformation and electronic characteristics of the compounds, which can inform the design of more effective drugs (Georges et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. Its biological activity would likely depend on its ability to interact with specific target molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The compound’s complex structure and potential biological activity make it an interesting subject for future research. Studies could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN6O/c1-18-4-2-6-22(16-18)30-12-14-31(15-13-30)25(33)23-24(19-5-3-11-27-17-19)32(29-28-23)21-9-7-20(26)8-10-21/h2-11,16-17H,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLGESOIEFBCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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